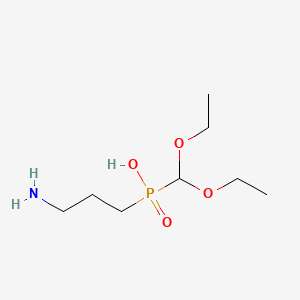

3-Aminopropyl(diethoxymethyl)phosphinsäure

Übersicht

Beschreibung

Es wirkt als Antagonist an Gamma-Aminobuttersäure-B-Rezeptoren (GABA B) . Diese Verbindung wurde auf ihre potenziellen Auswirkungen auf die neuromuskuläre Koordination und das räumliche Lernen untersucht .

Herstellungsmethoden

Die Synthese von CGP 35348 umfasst die Reaktion von Diethylphosphit mit 3-Aminopropylchlorid unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise eine Base wie Natriumhydroxid, um die Bildung des Phosphinsäurederivats zu erleichtern. Industrielle Produktionsmethoden können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

CGP 35348 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Eigenschaften und Reaktionen von Phosphinsäurederivaten zu untersuchen.

Wirkmechanismus

CGP 35348 übt seine Wirkungen aus, indem es GABA B-Rezeptoren antagonisiert. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die die inhibitorische Neurotransmission im zentralen Nervensystem vermitteln . Durch die Blockierung dieser Rezeptoren kann CGP 35348 die Freisetzung von Neurotransmittern wie Gamma-Aminobuttersäure und Glutamat modulieren und so verschiedene physiologische Prozesse beeinflussen .

Wirkmechanismus

Target of Action

The primary target of 3-Aminopropyl(diethoxymethyl)phosphinic acid, also known as CGP 35348, is the γ-aminobutyric acid-B (GABA B) receptor . The GABA B receptor is a metabotropic G protein-coupled receptor (GPCR) that mediates the actions of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA) .

Mode of Action

CGP 35348 acts as an antagonist at the GABA B receptor . It has a higher affinity towards post-synaptic receptors compared to pre-synaptic receptors . This means it binds to these receptors and blocks their activation by GABA, thereby inhibiting the receptor’s function .

Biochemical Pathways

The GABA B receptors are involved in the slow and prolonged component of synaptic inhibition via indirect gating of neuronal K+ and Ca2+ channels and lowering levels of other second messenger targets like cAMP . By acting as an antagonist, CGP 35348 inhibits these pathways, reducing the inhibitory effects of GABA .

Result of Action

By blocking the GABA B receptors, CGP 35348 reduces the inhibitory effects of GABA in the central nervous system . This can have various effects depending on the specific neural circuits involved. For example, it has been used to study its effects on intrinsic optical signal (IOS) in rat hippocampus , auditory responses in the rat’s dorsal cortex , and hepatocellular carcinoma cells .

Action Environment

The action, efficacy, and stability of CGP 35348 can be influenced by various environmental factorsFor instance, the compound is stored at −20°C and is soluble in water , suggesting that its stability and ability to act may be affected by temperature and solvent conditions.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-Aminopropyl(diethoxymethyl)phosphinic acid is known to be a γ-aminobutyric acid-B (GABA B) receptor antagonist . It interacts with these receptors, exhibiting a higher affinity towards post-synaptic receptors compared to pre-synaptic ones .

Cellular Effects

The compound’s antagonistic action on GABA B receptors influences various cellular processes. It can penetrate the blood-brain barrier, thereby affecting cell function in the central nervous system .

Molecular Mechanism

The molecular mechanism of action of 3-Aminopropyl(diethoxymethyl)phosphinic acid involves binding to GABA B receptors, inhibiting their function . This interaction can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Aminopropyl(diethoxymethyl)phosphinic acid can change over time. The compound is stable and soluble in water

Transport and Distribution

Its ability to cross the blood-brain barrier suggests interactions with specific transporters or binding proteins .

Subcellular Localization

Given its interaction with GABA B receptors, it is likely to be found in regions of the cell where these receptors are localized .

Vorbereitungsmethoden

The synthesis of CGP 35348 involves the reaction of diethyl phosphite with 3-aminopropyl chloride under controlled conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the phosphinic acid derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

CGP 35348 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Phosphinoxidderivate zu bilden.

Reduktion: Reduktionsreaktionen können es in Phosphinderivate umwandeln.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

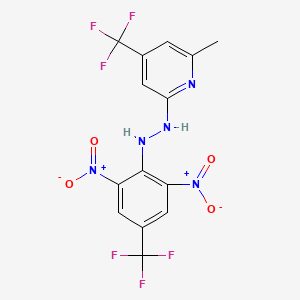

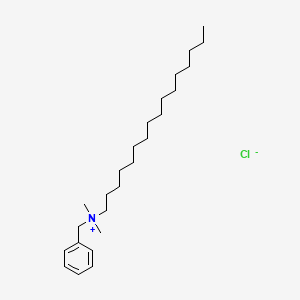

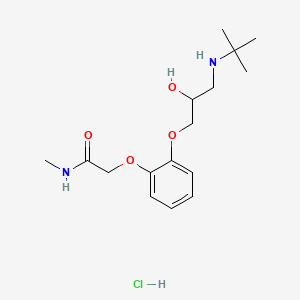

Vergleich Mit ähnlichen Verbindungen

CGP 35348 ist einzigartig in seiner selektiven Antagonisierung von GABA B-Rezeptoren. Ähnliche Verbindungen umfassen:

Baclofen: Ein GABA B-Rezeptoragonist, der zur Behandlung von Spastik eingesetzt wird.

Phaclofen: Ein weiterer GABA B-Rezeptor-Antagonist, jedoch weniger potent als CGP 35348.

Gamma-Hydroxybutyrat (GHB): Ein GABA B-Rezeptoragonist mit sedativen und anästhetischen Eigenschaften.

CGP 35348 zeichnet sich durch seine höhere Affinität für postsynaptische GABA B-Rezeptoren und seine Fähigkeit aus, die Blut-Hirn-Schranke zu durchdringen .

Eigenschaften

IUPAC Name |

3-aminopropyl(diethoxymethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO4P/c1-3-12-8(13-4-2)14(10,11)7-5-6-9/h8H,3-7,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIVUOWTHWIXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)P(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154064 | |

| Record name | P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123690-79-9 | |

| Record name | P-(3-Aminopropyl)-P-(diethoxymethyl)phosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123690-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cgp 35348 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-35348 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TI61875H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

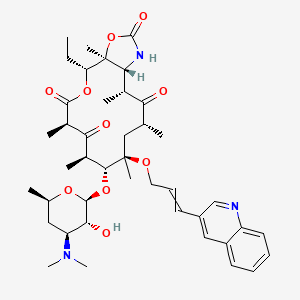

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

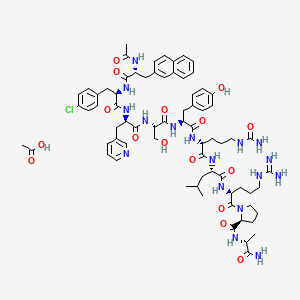

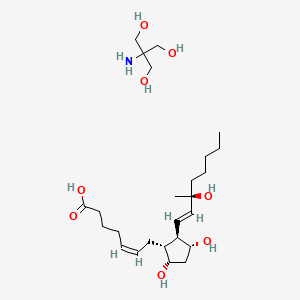

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.